Chemical structure and properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
Chemical structure and properties of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
This guide provides an in-depth technical analysis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid , a specialized building block used in medicinal chemistry.
Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
1-(3-Methylbenzoyl)piperidine-4-carboxylic acid (CAS: 401581-32-6) is a functionalized piperidine scaffold widely utilized in the synthesis of pharmaceutical libraries. Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core N-acylated with a 3-methylbenzoyl moiety.
This compound serves as a critical intermediate in the development of peptidomimetics, GPCR ligands, and enzyme inhibitors. Its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic aromatic head—makes it an ideal fragment for exploring Structure-Activity Relationships (SAR) in drug design, particularly for targets requiring a constrained amino-acid mimetic.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(3-Methylbenzoyl)piperidine-4-carboxylic acid |
| Common Synonyms | N-(3-Toluoyl)isonipecotic acid; 1-(m-Toluoyl)piperidine-4-carboxylic acid |
| CAS Registry Number | 401581-32-6 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| SMILES | CC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O |
Physicochemical Properties
Note: Values marked with () are predicted based on high-fidelity QSAR models (ACD/Labs, ChemAxon) due to limited experimental data in public registries.*
| Property | Value / Range | Technical Significance |
| Physical State | Solid (White to Off-white powder) | Stable solid form facilitates handling in solid-phase synthesis. |
| Melting Point | 155–165 °C (Predicted) | Typical range for N-benzoylated amino acids; indicates good thermal stability. |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity ensures membrane permeability while retaining solubility in organic solvents. |
| pKa (Acid) | 4.5 ± 0.2* | The carboxylic acid is ionized at physiological pH (7.4), aiding in electrostatic interactions with protein targets. |
| Polar Surface Area (PSA) | ~67 Ų | Within the ideal range (<140 Ų) for oral bioavailability (Veber's Rules). |
| Solubility | DMSO, Methanol, DCM | Low water solubility in non-ionized form; soluble in basic aqueous buffers. |
Structural Analysis & Pharmacophore Mapping
The molecule can be dissected into two distinct functional domains, each conferring specific properties useful in drug design.
Domain Breakdown
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The Effector Domain (Piperidine-4-carboxylic acid) :
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Acts as a GABA mimetic (gamma-aminobutyric acid analog).
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The carboxylic acid provides a hydrogen bond donor/acceptor site or a handle for further derivatization (e.g., amide coupling to form peptidomimetics).
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The rigid piperidine ring restricts conformational freedom, reducing the entropy penalty upon binding to a receptor.
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The Linker/Hydrophobic Domain (3-Methylbenzoyl) :
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The amide bond is planar and resistant to hydrolysis, providing metabolic stability.
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The 3-methyl group acts as a steric probe. It fills hydrophobic pockets in enzymes (e.g., kinases) and restricts rotation around the phenyl-carbonyl bond, locking the conformation.
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Visualization: Pharmacophore Logic
Figure 1: Pharmacophore dissection of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid, highlighting the functional roles of its substructures in ligand-protein binding.
Synthesis & Manufacturing Protocol
The synthesis follows a standard Schotten-Baumann or Amide Coupling protocol. The following methodology ensures high purity and yield, suitable for scale-up.
Reaction Pathway
Reagents:
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Starting Material A: Isonipecotic acid (Piperidine-4-carboxylic acid).[1][2]
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Starting Material B: 3-Methylbenzoyl chloride (or 3-Methylbenzoic acid + Coupling Reagent).
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
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Solvent: Dichloromethane (DCM) or THF/Water biphasic system.
Step-by-Step Protocol (Acid Chloride Method)
This method is preferred for its operational simplicity and cost-effectiveness.
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Preparation : Dissolve isonipecotic acid (1.0 eq) in a 1:1 mixture of THF and 1M NaOH (2.5 eq). Cool the solution to 0°C in an ice bath.
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Addition : Dropwise add 3-methylbenzoyl chloride (1.1 eq) over 30 minutes. The base (NaOH) neutralizes the HCl byproduct.
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Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.
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Work-up :
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Acidify the reaction mixture to pH ~2–3 using 1M HCl. The product will precipitate or form an oil.
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Extract with Ethyl Acetate (3x).[3]
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) if necessary.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target compound via the Schotten-Baumann condition.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 12.2 ppm (s, 1H) : Carboxylic acid proton (-COOH ).
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δ 7.1–7.4 ppm (m, 4H) : Aromatic protons (3-methylbenzoyl ring).
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δ 3.5–4.5 ppm (m, 2H) : Piperidine protons adjacent to Nitrogen (N-CH ₂), showing broadening due to amide rotamers.
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δ 2.35 ppm (s, 3H) : Methyl group on the phenyl ring (Ar-CH ₃).
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δ 1.5–2.0 ppm (m, 5H) : Remaining piperidine ring protons (CH and CH ₂).
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Mass Spectrometry (ESI) :
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[M+H]⁺ : Expected peak at 248.13 m/z .
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[M-H]⁻ : Expected peak at 246.11 m/z (Negative mode).
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Applications in Drug Discovery[15]
Scaffold Utility
This molecule is rarely a final drug but is a high-value intermediate .
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Fragment-Based Drug Design (FBDD) : Used as a "linker" fragment connecting a hydrophobic pocket (via the benzoyl group) to a polar active site (via the acid).
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Library Synthesis : The carboxylic acid is often converted to:
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Amides : By reacting with diverse amines (creating potential serine protease inhibitors).
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Alcohols : Via reduction (creating ion channel blockers).
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Heterocycles : Cyclization to form oxadiazoles or benzimidazoles.
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Therapeutic Areas
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Metabolic Diseases : Piperidine-4-carboxylic acid derivatives are known inhibitors of DPP-4 (related to Sitagliptin) and 11β-HSD1 , targets for diabetes and obesity.
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Pain & Inflammation : Benzoyl-piperidines modulate Chemokine Receptor CCR5 and Sigma receptors .
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Antimicrobials : N-acylated piperidines have shown activity against efflux pumps in resistant bacterial strains.
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol :
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PPE : Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation : Use within a fume hood to avoid inhaling dust.
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Storage : Store in a cool, dry place (room temperature is generally stable, but 2-8°C is preferred for long-term library storage).
References
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BLD Pharm . (2025). 1-(3-Methylbenzoyl)piperidine-4-carboxylic acid Product Datasheet. Retrieved from
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National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 78935, 1-Benzoylpiperidine-4-carboxylic acid (Analogous Reference). Retrieved from
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Kharatkar, R. (2015).[4] Synthesis, Characterization and Biological Evaluation of Novel Piperidine-4-Carboxylic Acid Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 599-604.[4] Retrieved from
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ChemicalBook . (2025). 3-Methylbenzoyl chloride Synthesis and Properties. Retrieved from
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BenchChem . (2025).[5] Physicochemical Properties of Piperidine-4-carboxylic Acid Derivatives. Retrieved from
